7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
7-bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2N3/c1-3-4(9)2-12-8-5(3)13-6(10)7(11)14-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADMWDSBRHDXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Regioselective Halogenation and Cyclization : This method involves heating a precursor compound, such as 2-bromo-1-(6-bromo-3-pyridyl)ethanone, with 2-amino-3-methylpyrazine in a suitable solvent like 2-propanol. The reaction is followed by neutralization with sodium bicarbonate and purification via column chromatography.
Industrial Production Methods : Industrial-scale synthesis often employs similar methods but is optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Reaction Conditions
- Temperature : Controlled temperatures are crucial to ensure the desired substitution at the correct positions on the pyrido[2,3-b]pyrazine ring.
- Solvents : The choice of solvent affects the reaction rate and selectivity. Common solvents include 2-propanol and ethyl acetate.
- Catalysts : Specific catalysts may be used to enhance reaction efficiency and selectivity.
Purification Techniques
- Column Chromatography : Effective for separating the target compound from byproducts using methanol/ethyl acetate gradients.
- Recrystallization : Useful for achieving high purity, often performed from ethanol/dichloroethane mixtures.
Analysis of Reaction Yields and Optimization
Optimizing reaction yields involves controlling stoichiometry, solvent polarity, and reaction time. A typical yield for the synthesis of this compound can be around 44.7% under optimized conditions.
Factors Influencing Yield
| Factor | Influence on Yield |
|---|---|
| Stoichiometry | Proper stoichiometry ensures complete reaction without excess reagents. |
| Solvent Polarity | Affects reaction rate and selectivity; polar solvents often enhance halogenation reactions. |
| Reaction Time | Longer reaction times can increase yields but may also lead to side reactions. |
Experimental Characterization
Single-crystal X-ray diffraction (SC-XRD) is a critical method for characterizing the molecular structure of this compound. This technique provides detailed information on the compound's crystal structure and conformational rigidity.
Crystallographic Data
- Crystal System : Monoclinic
- Space Group : P21/n
- Unit Cell Parameters : a = 3.9007 Å, b = 13.545 Å, c = 20.673 Å, β = 93.059°
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Pyrido[2,3-b]pyrazine Derivatives
- Key Observations: Bromine and chlorine substituents increase steric hindrance and alter dihedral angles compared to phenyl or thiophene groups . Methyl groups at position 8 improve solubility and stability, as seen in the target compound .
Optoelectronic and Material Science Comparisons
- Electronic Properties : The twisted conformation of halogenated derivatives (dihedral angles >30°) reduces HOMO-LUMO overlap, enabling thermally activated delayed fluorescence (TADF) for OLED applications .
- Thermal Stability : Methyl and halogen substituents improve thermal stability (e.g., melting point 445 K for 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine) .
Biological Activity
7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained considerable attention in scientific research due to its potential biological activities. This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for diverse applications in medicinal chemistry and material science. The unique structural features of this compound suggest significant interactions with biological targets, making it a candidate for further investigation.
- IUPAC Name : this compound
- Molecular Formula : C8H4BrCl2N3
- Molecular Weight : 278.92 g/mol
- CAS Number : 1429376-88-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and chlorine substituents enhances its reactivity and potential to inhibit various biological pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, influencing cellular signaling processes.
- Induction of Apoptosis : Evidence suggests that it may induce cell death in cancer cells by promoting apoptotic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µg/mL |
| S. aureus | 8 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays on human cancer cell lines have shown promising results.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF7 (Breast) | 0.1 | 48 hours |
| HCT116 (Colon) | 0.5 | 72 hours |
The data indicates that treatment with the compound leads to a decrease in cell viability and an increase in apoptotic markers.
Case Studies
-
Study on Antimicrobial Activity :
A recent study assessed the antimicrobial efficacy of various pyrido derivatives, including this compound. The compound was found to be effective against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development . -
Anticancer Research :
In a study focusing on the cytotoxic effects of this compound on melanoma cells, researchers observed significant inhibition of cell proliferation at low concentrations. Flow cytometry analysis revealed increased early and late apoptotic cells post-treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine, and how can reaction yields be optimized?
- Methodology : A typical approach involves regioselective halogenation and cyclization reactions. For example, heating 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C, followed by sodium bicarbonate neutralization and purification via column chromatography (0–5% MeOH/EA gradient) yields the product (44.7% yield) . Optimize yields by controlling stoichiometry, solvent polarity, and reaction time.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. The compound crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 3.9007 Å, b = 13.545 Å, c = 20.673 Å, and β = 93.059° . Hydrogen atoms are placed geometrically, and thermal displacement parameters (Uiso) are refined using riding models. Dihedral angles (e.g., 16.2° between pyridine and pyrazine planes) reveal conformational rigidity .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodology : Column chromatography with methanol/ethyl acetate gradients (0–5%) effectively separates the target compound from unreacted precursors or regioisomers . For trace impurities, recrystallization from ethanol/dichloroethane mixtures produces high-purity needles .
Advanced Research Questions
Q. How can computational chemistry resolve regioselectivity ambiguities in pyrido-pyrazine halogenation reactions?
- Methodology : Quantum mechanical calculations (e.g., DFT) predict transition-state energies to identify favored reaction pathways. For example, ICReDD’s workflow combines reaction path searches and experimental data to optimize conditions, reducing trial-and-error cycles . Apply Fukui indices or Hirshfeld charge analysis to predict electrophilic bromination/clorination sites.
Q. What strategies address contradictory spectral data when characterizing halogenated pyrido-pyrazine derivatives?
- Methodology : Cross-validate nuclear Overhauser effect (NOE) NMR experiments with SC-XRD to confirm substituent positions. For example, conflicting <sup>1</sup>H-NMR signals in imidazo-pyrazine systems can be resolved by correlating coupling constants with crystallographic torsion angles .
Q. How do crystallographic parameters influence the compound’s reactivity or bioactivity?
- Methodology : The dihedral angle (16.2°) between the pyridine and pyrazine rings creates a planar conformation that enhances π-π stacking in protein binding pockets . Adjust substituents (e.g., methyl groups) to modulate steric effects and improve target engagement.
Q. What experimental and computational tools predict stability under varying pH or thermal conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
